1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
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Overview
Description
1-[5-(2-Bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further linked to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Bromination: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, where the triazole ring reacts with a suitable amine precursor.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding triazole ketones or carboxylic acids.
Reduction: Formation of triazole alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
- 1-[5-(2-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
- 1-[5-(2-Iodophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Comparison:
- Uniqueness: The presence of the bromophenyl group in 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride imparts unique chemical and biological properties compared to its analogs with different halogen substitutions. This uniqueness can influence its reactivity, solubility, and biological activity.
Properties
CAS No. |
2694729-53-6 |
---|---|
Molecular Formula |
C9H10BrClN4 |
Molecular Weight |
289.6 |
Purity |
95 |
Origin of Product |
United States |
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